Evidence 1: Pt(II) Complex of a Derivative Shows Superior Cytotoxicity Against Cisplatin-Resistant Ovarian Cancer Cells
A platinum(II) complex with a fluorinated derivative of the target compound (BFCY-Pt) demonstrates significantly higher in vitro antitumor activity against cisplatin-resistant SK-OV-3/DDP ovarian tumor cells compared to the free ligand and the clinical standard cisplatin. The BFCY-Pt complex is also over 8-fold more potent than an analogous ruthenium(II) complex with a methylated derivative [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.08 ± 1.04 μM for [Pt(BFCY)Cl2] complex (1) |
| Comparator Or Baseline | Cisplatin: IC50 not specified but stated as less active; [RuCl2(BMCY)(DMSO)] complex (2): IC50 = 18.06 ± 0.36 μM |
| Quantified Difference | Approximately 8.7-fold lower IC50 (higher potency) for the Pt complex compared to the Ru complex. |
| Conditions | MTT assay against cisplatin-resistant SK-OV-3/DDP human ovarian cancer cell line [1] |
Why This Matters
This evidence justifies selecting the BFCY ligand scaffold for developing Pt-based drug candidates targeting resistant ovarian cancer, as it yields a complex with substantially higher potency than a closely related Ru analog.
- [1] Qin, Q. P., Wang, S. L., Tan, M. X., Luo, D. M., Wang, Z. F., Wei, Q. M., ... & Liu, Y. C. (2019). 3-(1H-benzoimidazol-2-yl)-chromen-2-ylideneamine platinum (II) and ruthenium (II) complexes exert their high in vitro antitumor activity by inducing S-phase arrest and disrupting mitochondrial functions in SK-OV-3/DDP tumor cells. Polyhedron, 157, 219-224. View Source
